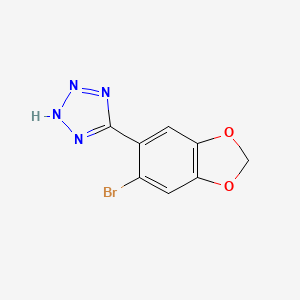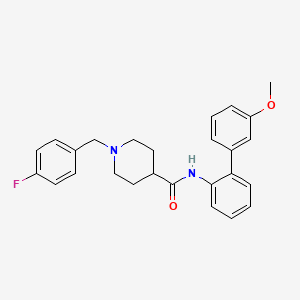
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole, also known as BDT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a bioactive compound. BDT has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole is not yet fully understood. However, studies have suggested that 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has also been shown to exhibit antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor and antimicrobial properties, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to exhibit anti-inflammatory and antioxidant effects. 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has also been shown to have a protective effect against oxidative stress-induced damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole is relatively easy to synthesize and has a high yield. However, one limitation of using 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole research. One area of interest is the development of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole and its potential as a therapeutic agent. Finally, the development of new synthetic methods for 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole may lead to the discovery of novel analogs with enhanced biological activity.
Synthesemethoden
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 6-bromo-1,3-benzodioxole with sodium azide, followed by reduction with triphenylphosphine and oxidation with iodine. The final product is obtained through the reaction of the resulting tetrazole with 1,5-diaza-bicyclo[4.3.0]non-5-ene (DBN).
Wissenschaftliche Forschungsanwendungen
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been extensively studied for its potential as a bioactive compound. Studies have shown that 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole exhibits significant antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-(6-bromo-1,3-benzodioxol-5-yl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIUUKKQWFYPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)
![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)

![2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123365.png)

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)
![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)